

Interpreting NMR spectra of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Cat. No.: B1199838

[Get Quote](#)

Technical Support Center: 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectra of **4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol**.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical ^1H and ^{13}C NMR chemical shifts for **4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol**?

A1: The expected chemical shifts can be found in the tables below. The aromatic region (approx. 6.8-8.0 ppm) is often complex due to overlapping signals from the three phenyl rings. The phenolic -OH and imidazole N-H protons are typically observed as broad singlets at lower fields, and their positions can be highly dependent on solvent and concentration.

Q2: Why are some of the carbon signals from the imidazole ring missing or very broad in my ^{13}C NMR spectrum?

A2: This is a common issue for imidazole derivatives and is often caused by fast tautomerization at room temperature.^[1] The rapid exchange between the two tautomeric forms of the imidazole ring can lead to signal broadening, sometimes to the point where the signals disappear into the baseline.^[1] Running the experiment at a lower temperature may help to slow this exchange and resolve the signals.

Q3: The signals for the N-H and O-H protons are not where I expect them to be, or they are not visible at all. What should I do?

A3: The chemical shifts of N-H and O-H protons are highly sensitive to the solvent, temperature, and sample concentration due to hydrogen bonding. They often appear as broad signals and can exchange with residual water in the solvent (e.g., DMSO-d6), which can further broaden them or cause them to disappear. To confirm their presence, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons will disappear or significantly decrease in intensity.

Q4: How can I definitively assign the protons on the different phenyl rings?

A4: Due to significant overlap in the aromatic region, a one-dimensional ¹H NMR spectrum is often insufficient for unambiguous assignment. Advanced 2D NMR techniques are recommended:

- COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (i.e., on the same spin system or ring).
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To see correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

Q5: Which solvent is best for analyzing this compound?

A5: DMSO-d6 is a common and effective solvent for this compound as it can dissolve the molecule well and its residual proton signal (around 2.50 ppm) does not typically interfere with

the signals of interest.^{[2][3]} Solvents like CDCl₃ can also be used, but the chemical shifts of exchangeable protons (NH, OH) will be different.^[4] The choice of solvent can influence the chemical shifts due to varying solvent-solute interactions.^[5]

Data Presentation

Table 1: ¹H NMR Spectral Data for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~12.5 - 13.5	br s	1H	Imidazole N-H	Position and width are highly variable. May exchange with D ₂ O.[3]
~9.5 - 10.0	br s	1H	Phenolic O-H	Position and width are highly variable. May exchange with D ₂ O.
~7.1 - 7.6	m	10H	Phenyl H (on C4, C5)	Complex, overlapping multiplet corresponding to the two phenyl groups on the imidazole ring.
~7.8 - 8.0	d	2H	Ar-H (ortho to C-imidazole)	Protons on the hydroxyphenyl ring, ortho to the point of attachment to the imidazole.
~6.8 - 7.0	d	2H	Ar-H (ortho to -OH)	Protons on the hydroxyphenyl ring, ortho to the hydroxyl group.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and NMR instrument used. The assignments are based on data from the target molecule and structurally similar compounds.[2][3]

Table 2: ^{13}C NMR Spectral Data for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Chemical Shift (δ) ppm	Assignment	Notes
~158.0	C-OH	Carbon of the phenol ring attached to the hydroxyl group. [6]
~145.2	C2 (Imidazole)	Carbon at position 2 of the imidazole ring. [6]
~134-137	C4/C5 (Imidazole)	Carbons at positions 4 and 5 of the imidazole ring. May be broadened due to tautomerization. [1]
~115-135	Aromatic C & C-H	Aromatic carbons from all three phenyl rings. Includes quaternary carbons.
~121.0	C (ipso to imidazole)	Carbon of the phenol ring attached to the imidazole ring.

Note: Data compiled from published values for **4-(4,5-diphenyl-1H-imidazol-2-yl)phenol** and its derivatives. [6] Signal broadening or absence may occur for imidazole ring carbons. [1]

Experimental Protocols

Standard ^1H and ^{13}C NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of **4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. [7]
- ^1H NMR Acquisition:

- Tune and shim the probe for the specific sample.
- Acquire the spectrum at room temperature (approx. 298 K).[\[4\]](#)
- Use a standard pulse sequence (e.g., ' zg30').
- Set a spectral width of approximately 16 ppm, centered around 6-7 ppm.
- Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence (e.g., ' zgpg30').
 - Set a spectral width of approximately 220-240 ppm.
 - Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ^{13}C has a low natural abundance.[\[1\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum manually to ensure all peaks are in the positive phase.
 - Perform baseline correction to obtain a flat baseline.
 - Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Visualization

Workflow for NMR Spectra Interpretation

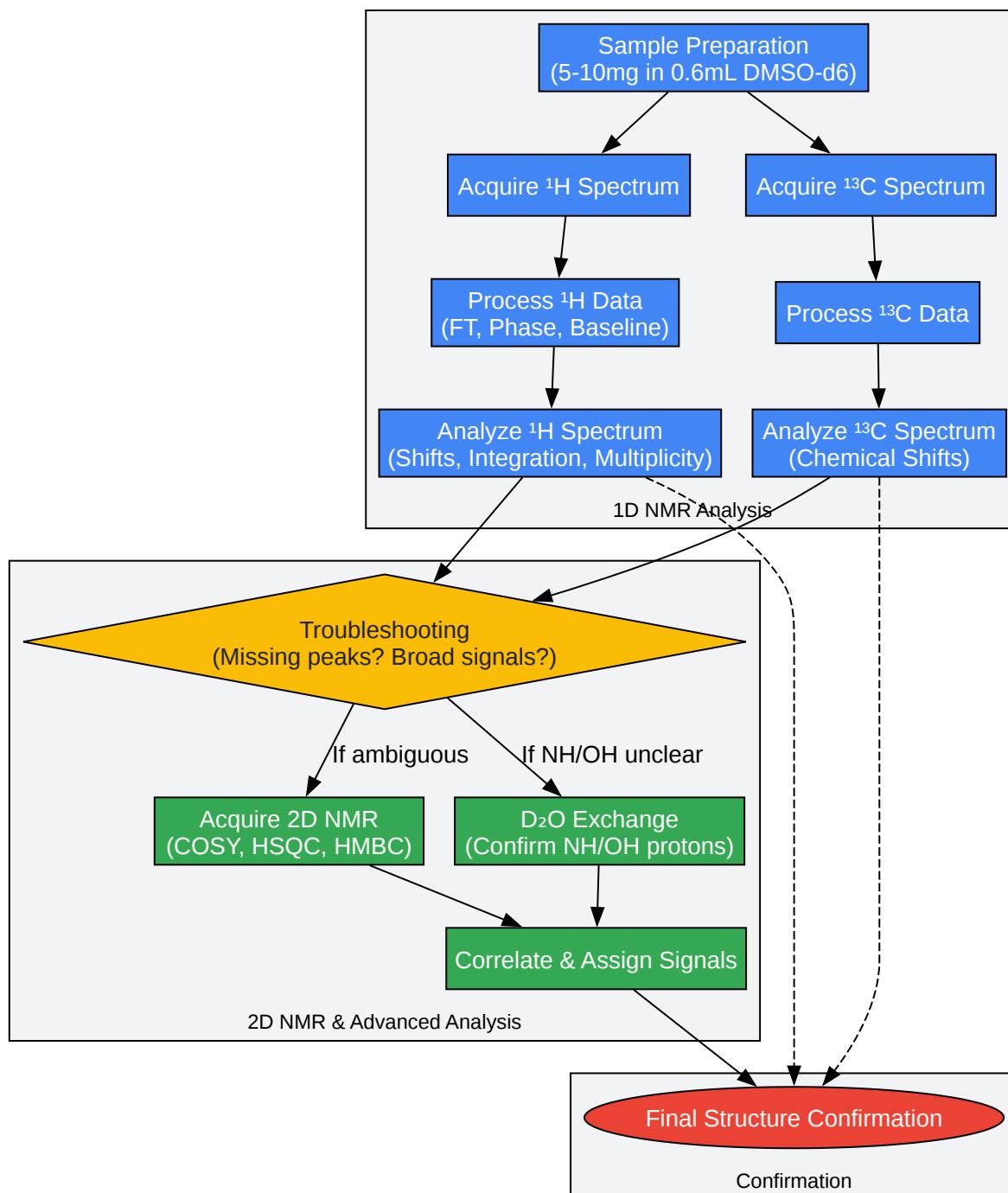


Figure 1. Logical workflow for interpreting the NMR spectra of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol.

[Click to download full resolution via product page](#)

Caption: Figure 1. Logical workflow for interpreting NMR spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development | MDPI [mdpi.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- To cite this document: BenchChem. [Interpreting NMR spectra of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199838#interpreting-nmr-spectra-of-4-\(4,5-diphenyl-1H-imidazol-2-yl\)phenol](https://www.benchchem.com/product/b1199838#interpreting-nmr-spectra-of-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com